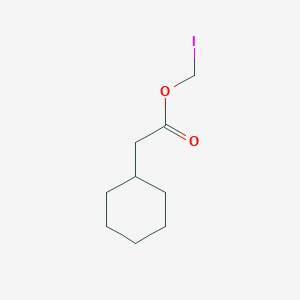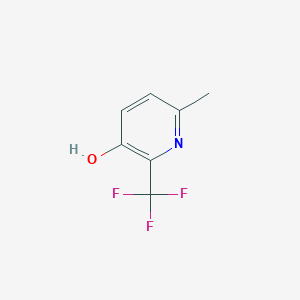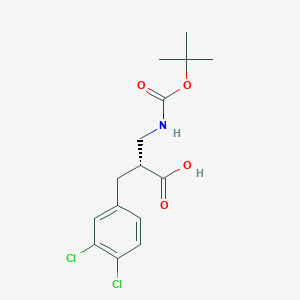
Iodomethyl 2-cyclohexylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodomethyl 2-cyclohexylacetate is an organic compound that features an iodomethyl group attached to a cyclohexylacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of iodomethyl 2-cyclohexylacetate typically involves the reaction of cyclohexylacetic acid with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:
[ \text{Cyclohexylacetic acid} + \text{Iodomethane} \xrightarrow{\text{K}_2\text{CO}_3} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Iodomethyl 2-cyclohexylacetate can undergo various chemical reactions, including:
Oxidation: The iodomethyl group can be oxidized to form aldehydes or ketones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium periodate and manganese dioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of cyclohexylacetaldehyde or cyclohexylacetone.
Reduction: Formation of cyclohexylmethanol.
Substitution: Formation of cyclohexylacetate derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Iodomethyl 2-cyclohexylacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of iodomethyl 2-cyclohexylacetate involves its reactivity with various chemical reagents. The iodomethyl group is highly reactive and can undergo nucleophilic substitution or oxidation reactions. The cyclohexylacetate moiety provides stability and can influence the compound’s overall reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chloromethyl 2-cyclohexylacetate
- Bromomethyl 2-cyclohexylacetate
- Methyl 2-cyclohexylacetate
Uniqueness
Iodomethyl 2-cyclohexylacetate is unique due to the presence of the iodomethyl group, which is more reactive compared to chloromethyl or bromomethyl groups. This increased reactivity can make it a more versatile intermediate in organic synthesis, allowing for a broader range of chemical transformations.
Eigenschaften
Molekularformel |
C9H15IO2 |
|---|---|
Molekulargewicht |
282.12 g/mol |
IUPAC-Name |
iodomethyl 2-cyclohexylacetate |
InChI |
InChI=1S/C9H15IO2/c10-7-12-9(11)6-8-4-2-1-3-5-8/h8H,1-7H2 |
InChI-Schlüssel |
VQQBGJDXVDMIET-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CC(=O)OCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(Methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B13991938.png)





![4-[(E)-2-(4-Chlorophenyl)ethenyl]-6-methoxy-8-quinolinamine](/img/structure/B13991959.png)




